4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O2/c1-12-3-8-17(13(2)9-12)24-11-15(10-18(24)25)20-22-19(23-26-20)14-4-6-16(21)7-5-14/h3-9,15H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNONOARLOCGDOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Chemical Formula : C23H20BrN4O2
- Molecular Weight : 445.34 g/mol
- CAS Number : 50928271
Anticancer Properties
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer activity. The specific compound has shown potential in various cancer cell lines:
- Cytotoxicity : Studies report IC50 values indicating effective cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, related oxadiazole derivatives have demonstrated IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Oxadiazole Derivative A | MCF-7 | 0.12 |
| Oxadiazole Derivative B | A549 | 2.78 |
The anticancer effects are attributed to several mechanisms:
- Apoptosis Induction : The compound enhances p53 expression and activates caspase pathways leading to programmed cell death in cancer cells .
- Inhibition of Cell Proliferation : It disrupts cell cycle progression and inhibits proliferation in sensitive cancer cell lines .
Antimicrobial Activity
There is emerging evidence that oxadiazole derivatives exhibit antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth.
Study Findings
A study conducted on the antimicrobial activity of oxadiazoles indicated that derivatives similar to the compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be low, indicating strong antimicrobial activity.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of oxadiazole derivatives. The compound may offer benefits in neurodegenerative diseases by reducing oxidative stress and inflammation.
Case Studies
In vivo studies have demonstrated that similar compounds can protect neuronal cells from apoptosis induced by neurotoxic agents. This suggests a potential application in treating conditions like Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
The 4-bromophenyl group distinguishes this compound from analogs with chloro-, methoxy-, or trifluoromethyl-substituted aryl rings. Key comparisons include:
Key Insights :
- Bromine vs.
- Methoxy vs. Methyl Groups : Methoxy substituents (e.g., in ) enhance polarity and hydrogen-bonding capacity compared to methyl groups, which prioritize lipophilicity.
Core Structure and Bioisosterism
The pyrrolidin-2-one scaffold is shared with analogs such as PSN375963 (4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine) and cannabinoid receptor antagonists like AM251 . Unlike AM251’s pyrazole core, the pyrrolidinone in the target compound offers conformational rigidity and hydrogen-bonding sites via the lactam carbonyl.
Activity Implications :
- The oxadiazole-pyrrolidinone hybrid may target enzymes or receptors requiring both hydrophobic (Br, methyl) and polar (lactam) interactions.
- Compared to triazole derivatives (e.g., ), oxadiazoles lack hydrogen-bond donors, possibly reducing off-target interactions.
Pharmacokinetic and Physicochemical Properties
Implications :
- The 2,4-dimethylphenyl group increases hydrophobicity, favoring blood-brain barrier penetration but complicating aqueous formulation.
- Methoxy-substituted analogs () may exhibit better solubility but faster metabolic clearance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
